molecular formula C13H28N2 B13247338 Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine

Cat. No.: B13247338
M. Wt: 212.37 g/mol
InChI Key: NUVFNGJUGRABEX-UHFFFAOYSA-N
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Description

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is a chemical compound with the molecular formula C13H28N2. It is primarily used in research and industrial applications. The compound is known for its unique structure, which includes a diethylamine group attached to a 3-[(2-methylcyclopentyl)amino]propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine typically involves the reaction of diethylamine with 3-[(2-methylcyclopentyl)amino]propyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl({3-[(cyclopentyl)amino]propyl})amine
  • Diethyl({3-[(2-ethylcyclopentyl)amino]propyl})amine
  • Diethyl({3-[(2-methylcyclohexyl)amino]propyl})amine

Uniqueness

Diethyl({3-[(2-methylcyclopentyl)amino]propyl})amine is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with molecular targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N',N'-diethyl-N-(2-methylcyclopentyl)propane-1,3-diamine

InChI

InChI=1S/C13H28N2/c1-4-15(5-2)11-7-10-14-13-9-6-8-12(13)3/h12-14H,4-11H2,1-3H3

InChI Key

NUVFNGJUGRABEX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1CCCC1C

Origin of Product

United States

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